molecular formula C9H7ClN2O5 B2611702 5-chloro-2-acetamido-4-nitrobenzoic acid CAS No. 34649-01-9

5-chloro-2-acetamido-4-nitrobenzoic acid

Cat. No.: B2611702
CAS No.: 34649-01-9
M. Wt: 258.61
InChI Key: FVHNREIIJUFQSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-acetamido-4-nitrobenzoic acid is an organic compound with the molecular formula C9H7ClN2O5 It is a derivative of benzoic acid and is characterized by the presence of chloro, acetamido, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-acetamido-4-nitrobenzoic acid typically involves the nitration of 5-chloro-2-acetamidobenzoic acid. The reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the para position relative to the acetamido group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-acetamido-4-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reagents include Pd/C and hydrogen gas, typically under mild conditions.

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

5-chloro-2-acetamido-4-nitrobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-2-acetamido-4-nitrobenzoic acid depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The presence of the nitro and acetamido groups can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-nitrobenzoic acid
  • 4-chloro-3-nitrobenzoic acid
  • 5-chloro-2-nitrobenzoic acid

Uniqueness

5-chloro-2-acetamido-4-nitrobenzoic acid is unique due to the presence of both acetamido and nitro groups, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

2-acetamido-5-chloro-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O5/c1-4(13)11-7-3-8(12(16)17)6(10)2-5(7)9(14)15/h2-3H,1H3,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHNREIIJUFQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1C(=O)O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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